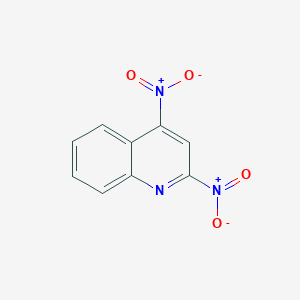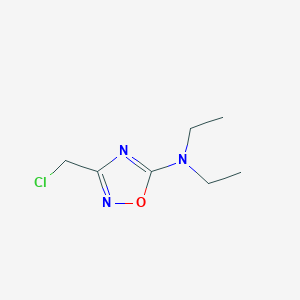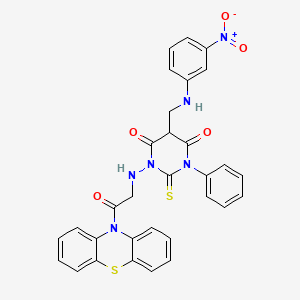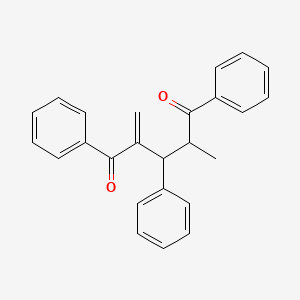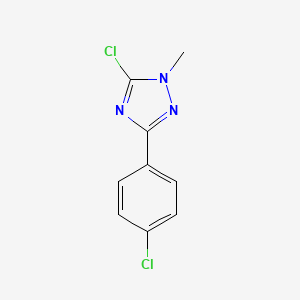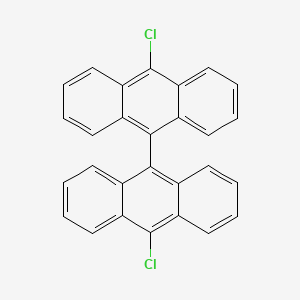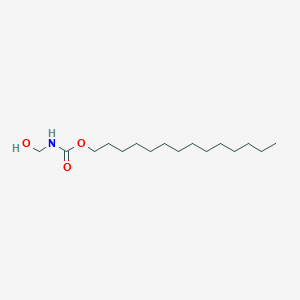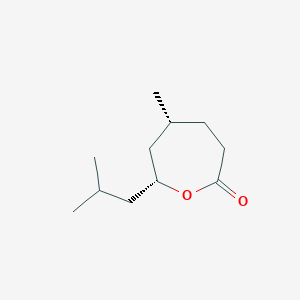
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is a chemical compound that belongs to the class of oxepanes. Oxepanes are seven-membered cyclic ethers containing one oxygen atom. This compound is characterized by its specific stereochemistry, with the (5R,7R) configuration indicating the spatial arrangement of the substituents on the oxepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring into other cyclic structures.
Substitution: Substitution reactions can introduce new substituents onto the oxepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its structure can help elucidate the mechanisms of enzyme-substrate interactions and the role of stereochemistry in biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets. The pathways involved in its action may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one include other oxepanes with different substituents and stereochemistry. Examples include:
- (5S,7S)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-ethyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-methyl-7-(2-ethylpropyl)oxepan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isobutyl groups. These structural features influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different physical properties, such as solubility, melting point, and stability, as well as distinct biological effects.
Propiedades
Número CAS |
189291-35-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-10-7-9(3)4-5-11(12)13-10/h8-10H,4-7H2,1-3H3/t9-,10-/m1/s1 |
Clave InChI |
XUCJPXQLVVKIQQ-NXEZZACHSA-N |
SMILES isomérico |
C[C@@H]1CCC(=O)O[C@@H](C1)CC(C)C |
SMILES canónico |
CC1CCC(=O)OC(C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


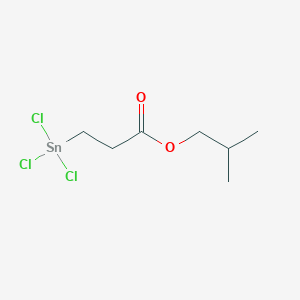
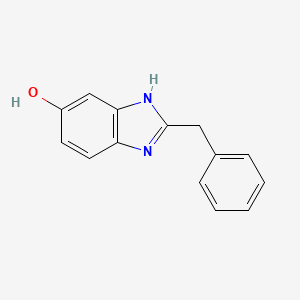
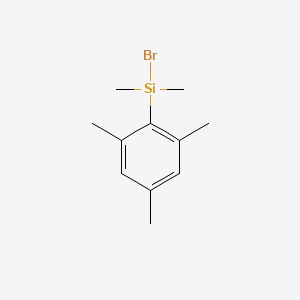

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
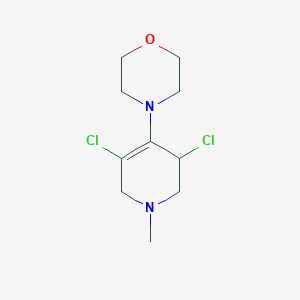
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
